molecular formula C7H13NO2 B12997704 (4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol

(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol

Cat. No.: B12997704
M. Wt: 143.18 g/mol
InChI Key: HOHJXGRTZSNNEM-UHFFFAOYSA-N
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Description

The Strategic Importance of Spirocyclic Scaffolds in Modern Chemical Research

Spirocyclic scaffolds are increasingly sought after in modern drug discovery and materials science. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets compared to their flatter, aromatic counterparts. The rigid nature of the spirocyclic core reduces the conformational flexibility of a molecule, which can be advantageous in designing potent and selective ligands.

Key advantages of incorporating spirocyclic motifs include:

Improved Physicochemical Properties: Shifting from planar, sp2-hybridized structures to more saturated, sp3-hybridized spirocycles generally correlates with improved solubility, reduced lipophilicity, and enhanced metabolic stability.

Structural Novelty: The unique topology of spirocycles provides access to novel chemical space, which is crucial for developing new intellectual property and overcoming existing patent limitations.

Enhanced Biological Activity: The defined three-dimensional arrangement of substituents on a spirocyclic core can lead to more specific interactions with the complex binding sites of proteins and other biological macromolecules.

The (4-Oxa-7-azaspiro[2.5]octane) Motif: A Promising Architecture in Heterocyclic Chemistry

The (4-Oxa-7-azaspiro[2.5]octane) motif, the core of the title compound, is a noteworthy scaffold in heterocyclic chemistry. While literature specifically detailing this exact motif is emerging, the broader class of oxa-azaspiro compounds is recognized for its potential in medicinal chemistry. The combination of the morpholine-like and cyclopropane (B1198618) rings introduces a unique blend of rigidity and polarity.

A Chinese patent (CN108530375B) highlights the significance of the parent compound, 4-oxa-7-azaspiro[2.5]octane, as a key intermediate in the synthesis of pharmacologically active molecules. google.com This patent discloses a synthetic route starting from 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester, which undergoes a series of reactions including substitution, hydrogenation, cyclization, and reduction to yield the 4-oxa-7-azaspiro[2.5]octane core. The document underscores the utility of this scaffold in preparing compounds with potential therapeutic applications, such as Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease and G protein-coupled receptor 43 (GPR43) agonists for conditions like diabetes and obesity. google.com

The synthesis of such scaffolds, while sometimes challenging, is being addressed through innovative synthetic methodologies, making them more accessible for research and development.

Research Landscape and Emerging Trends for (4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol

While specific research on this compound is not yet widespread in publicly available literature, its structural components suggest its potential as a valuable building block. The presence of the primary alcohol offers a handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

The emerging trends in medicinal chemistry point towards the increased use of decorated and functionalized spirocyclic scaffolds. The title compound fits well within this trend, offering a pre-functionalized core that can be readily diversified. It is plausible that this compound could be utilized in the following areas:

Fragment-Based Drug Discovery: The compound could serve as a unique fragment for screening against various biological targets.

Lead Optimization: The spirocyclic core could be incorporated into existing drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.

Combinatorial Chemistry: The reactive alcohol group allows for the straightforward generation of libraries of derivatives for high-throughput screening.

Given the precedent set by its parent scaffold, it is anticipated that research focusing on this compound and its derivatives will expand, particularly in the exploration of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

4-oxa-7-azaspiro[2.5]octan-5-ylmethanol

InChI

InChI=1S/C7H13NO2/c9-4-6-3-8-5-7(10-6)1-2-7/h6,8-9H,1-5H2

InChI Key

HOHJXGRTZSNNEM-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNCC(O2)CO

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis of 4 Oxa 7 Azaspiro 2.5 Octan 5 Yl Methanol

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of (4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol rely on a suite of high-resolution spectroscopic methods. These techniques provide complementary information that, when combined, offers a comprehensive picture of the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Framework and Proton Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and the connectivity of protons within a molecule. While specific NMR data for this compound is not widely available in published literature, analysis of a closely related intermediate, 4-oxa-7-azaspiro[2.5]octane, provides insight into the expected spectral features. biosynth.com For a similar intermediate, proton NMR (¹H NMR) in DMSO-d₆ showed signals in the range of δ 3.84-3.81 ppm (m, 2H) and 3.10-3.07 ppm (m, 2H), which are characteristic of protons within the morpholine (B109124) ring system. biosynth.com

For this compound, one would anticipate a more complex spectrum. The protons of the cyclopropane (B1198618) ring would likely appear at higher field strengths (lower ppm values) due to their unique electronic environment. The protons on the carbon bearing the methanol (B129727) group and the methanol proton itself would also present characteristic signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning proton and carbon signals and establishing the connectivity between them.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from related structures, as specific experimental data is not publicly available.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropane CH₂ 0.5 - 1.5 10 - 25
Spiro Carbon --- 20 - 35
C5-H 3.5 - 4.5 60 - 75
CH₂OH 3.4 - 3.8 60 - 70
OH Variable ---
N-CH₂ 2.5 - 3.5 45 - 60

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₇H₁₃NO₂, the expected exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence. While specific HRMS data for this compound is not found in the surveyed literature, this technique remains a critical step in its structural verification.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key expected vibrational modes would include:

O-H stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

N-H stretch: If the amine is secondary, a peak would be expected in the 3300-3500 cm⁻¹ region.

C-H stretches: Signals for aliphatic C-H bonds would appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropane ring may show slightly higher frequency vibrations.

C-O stretches: Strong absorptions in the 1000-1300 cm⁻¹ region would be indicative of the C-O bonds in the ether and alcohol functionalities.

C-N stretch: Typically observed in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon framework. To date, specific IR and Raman spectra for this compound have not been reported in the available scientific literature.

Determination of Absolute and Relative Stereochemistry

The spirocyclic nature of this compound and the presence of a stereocenter at the C5 position necessitate the determination of its stereochemistry.

Electronic Circular Dichroism (ECD) Calculations for Chiral Assignments

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral center can be determined. For this compound, theoretical ECD spectra would be calculated for both the (R) and (S) enantiomers. Comparison of these calculated spectra with an experimental ECD spectrum would allow for the unambiguous assignment of the absolute configuration at C5. There is currently no published research detailing the ECD analysis of this specific compound.

X-ray Crystallography for Solid-State Structural Definition

The most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, is single-crystal X-ray crystallography. This technique requires the growth of a suitable single crystal of the compound. If a crystal of sufficient quality can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the exact conformation of the molecule in the solid state. For chiral molecules, X-ray crystallography using anomalous dispersion can also determine the absolute configuration. At present, there are no reported crystal structures for this compound in crystallographic databases.

Table 2: Summary of Analytical Techniques and Their Application to this compound

Technique Purpose Status of Data Availability
¹H and ¹³C NMR Carbon framework and proton connectivity Not available for the specific compound; data on related intermediates exist. biosynth.com
HRMS Molecular formula confirmation Not publicly available.
IR/Raman Spectroscopy Functional group identification Not publicly available.
ECD Spectroscopy Determination of absolute stereochemistry Not publicly available.

Conformational Dynamics and Energetic Landscapes of the Spiro[2.5]octane Core

The six-membered heterocyclic ring of the spiro[2.5]octane core is expected to adopt a chair conformation as its lowest energy state, analogous to cyclohexane (B81311) and morpholine systems. rsc.orgmdpi.com However, the presence of the spiro-fused cyclopropane ring introduces notable steric interactions that can alter the typical conformational preferences of the substituents on the morpholine ring. Computational and experimental studies on related spirocyclic piperidines have revealed that a spirocyclopropyl group adjacent to a substitution site can surprisingly favor an axial disposition of the substituent. thieme-connect.com This is attributed to the unique steric demands of the cyclopropane ring, which can lead to destabilizing interactions with equatorial substituents. thieme-connect.com

In the case of this compound, the key conformational flexibility arises from the ring inversion of the morpholine moiety and the rotational orientation of the hydroxymethyl group. The two primary chair conformations are in dynamic equilibrium, though they are not energetically equivalent due to the presence of the substituents.

The energetic landscape of the spiro[2.5]octane core is characterized by the energy barriers to these conformational changes. For the parent morpholine, computational studies have identified both chair and twisted-boat conformations as stable forms. rsc.org The transition between these conformers proceeds through higher-energy twist-boat or boat-like transition states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating these conformational dynamics. In structurally related 1-oxa-2-azaspiro[2.5]octane derivatives, the analysis of homonuclear coupling constants and chemical shifts in ¹H and ¹³C NMR spectra allows for the determination of the preferred conformations and the relative configurations of substituents. uan.mxnih.gov These NMR parameters are sensitive to the steric and electronic effects of the substituents and the anisotropic effects of the three-membered ring. nih.gov For instance, variable temperature NMR studies on similar spirocyclic systems have been used to quantify the energy barriers associated with ring inversion. researchgate.net

The hydroxymethyl group at the C5 position can exist in different rotameric states, further complicating the conformational landscape. The relative populations of these rotamers will be governed by a combination of steric hindrance with the adjacent spirocyclopropane ring and potential intramolecular hydrogen bonding interactions with the nitrogen or oxygen atoms of the morpholine ring.

Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such complex molecules. rsc.orgnih.gov These studies can provide valuable data on the relative energies of different conformers and the transition state energies for their interconversion.

Below is a table summarizing the expected key conformational features and estimated energetic parameters for the spiro[2.5]octane core of this compound, based on data from analogous systems.

Conformational Feature Description Estimated Energy Parameter (kcal/mol) Reference
Ring Conformation The six-membered ring primarily adopts a chair conformation. Twisted-boat conformations represent higher energy intermediates.Chair form is the global minimum. rsc.orgmdpi.com
Substituent Orientation The hydroxymethyl group at C5 can occupy either an axial or equatorial position. The spiro-fused cyclopropane may favor an axial orientation for adjacent substituents.ΔG° (axial-equatorial) is influenced by the spiro-cyclopropane group. thieme-connect.com
Ring Inversion Barrier The energy barrier for the interconversion between the two chair forms.~10-12 kcal/mol researchgate.net
Nitrogen Inversion Inversion of the nitrogen atom's lone pair, which can influence the orientation of substituents on the nitrogen.Generally a low energy barrier, but can be influenced by N-substituents. researchgate.net

Below is an interactive data table based on the research findings for related compounds.

Theoretical and Computational Investigations of 4 Oxa 7 Azaspiro 2.5 Octan 5 Yl Methanol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of novel molecules. For (4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol, DFT studies on analogous spiro-heterocycles suggest that the distribution of electron density is significantly influenced by the presence of the heteroatoms (oxygen and nitrogen) and the strain of the three-membered aziridine (B145994) ring. researchgate.net

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In similar aza-spiro compounds, the HOMO is often localized around the nitrogen atom of the aziridine ring, indicating its propensity to act as a nucleophile. researchgate.net Conversely, the LUMO is typically distributed across the C-N and C-O bonds of the strained rings, suggesting these are the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Reactivity descriptors, calculated using DFT, provide further insights. The electrostatic potential (ESP) map would likely show negative potential (red regions) around the oxygen and nitrogen atoms, confirming their roles as sites for electrophilic attack or hydrogen bonding. Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl and amine groups. researchgate.net

Table 1: Predicted Reactivity Descriptors for this compound based on Analogous Compounds (Note: These are hypothetical values based on studies of similar compounds and would require specific calculations for confirmation.)

DescriptorPredicted Value/CharacteristicImplication
HOMO Energy~ -6.5 eVIndicates moderate electron-donating ability.
LUMO Energy~ 1.5 eVSuggests susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)~ 8.0 eVImplies good kinetic stability.
Hardness (η)~ 4.0 eVCorrelates with resistance to change in electron distribution.
Electrophilicity Index (ω)~ 1.2 eVModerate electrophilic character.

These theoretical parameters are invaluable for predicting how this compound might interact with biological targets or other reagents.

Molecular Modeling and Dynamics Simulations for Conformational Space

The conformational flexibility of this compound is a key determinant of its biological activity and physical properties. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface and identifying stable conformers. nih.gov

For this spirocycle, the primary degrees of freedom include the puckering of the oxetane (B1205548) ring and the orientation of the exocyclic methanol (B129727) group. The aziridine ring is relatively rigid. The six-membered morpholine-like ring formed by the spiro fusion can adopt several conformations, such as chair, boat, and twist-boat forms. Conformational analysis of similar N-substituted azaspirocycles has shown that the orientation of substituents can significantly influence the preferred conformation. nih.gov

MD simulations in a solvent environment, such as water, would be crucial to understand the influence of solvent on the conformational equilibrium. These simulations can reveal the stability of different conformers and the energy barriers for interconversion between them. The presence of the hydroxyl group suggests that intramolecular hydrogen bonding between the -OH and the nitrogen or oxygen atoms could play a significant role in stabilizing certain conformations. nih.gov

In Silico Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, with increasing accuracy, aiding in structure elucidation. nih.govipb.pt DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra. nih.gov

A patent for a related compound provides experimental ¹H NMR data for this compound. google.com

Table 2: Experimental and Hypothetical Predicted ¹H NMR Data for this compound

ProtonExperimental ¹H NMR (DMSO-d6, 500 MHz) google.comHypothetical Predicted ¹H NMR (ppm)
-OH4.53 - 4.51 (m, 1H)4.5
-CH-OH3.48 - 3.43 (m, 1H)3.5
-CH₂-N3.32 - 3.23 (m, 2H)3.3
-CH₂-O3.03 (dd, 1H), other proton not specified3.0

The hypothetical predicted values are for illustrative purposes and would need to be calculated using appropriate computational methods.

The comparison between experimental and predicted spectra can help to confirm the structure and assign specific resonances. Discrepancies between the two can point to specific conformational or electronic effects not fully captured by the computational model.

Computational Elucidation of Reaction Mechanisms in Spirocyclization

The synthesis of the this compound core likely involves a spirocyclization reaction. DFT calculations are a powerful tool for investigating the mechanisms of such reactions, allowing for the determination of transition state geometries and activation energies. nih.gov

A plausible synthetic route could involve the reaction of an epoxide with an aziridine precursor. Computational studies on similar reactions, such as the formation of aziridines from sulfur ylides and imines, show that the stereoselectivity of the reaction is determined by the energies of the transition states leading to different stereoisomers. nih.gov The mechanism of the aminolysis of related epoxides has been studied using quantum chemical calculations, revealing that the reaction can proceed through different pathways depending on the reaction conditions. researchgate.net For the formation of the spiro-ether linkage, computational studies on similar systems can provide insight into whether the reaction proceeds via an SN2-type ring-opening of a protonated epoxide or other mechanisms.

By modeling the potential energy surface of the reaction, computational chemistry can help to identify the most likely reaction pathway and predict the stereochemical outcome, guiding the design of more efficient and selective synthetic routes. nih.gov

Structure-Activity Relationship (SAR) Predictions for Functionalized Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, allowing for the prediction of the biological activity of compounds based on their physicochemical properties. For the this compound scaffold, QSAR models can be developed to guide the synthesis of derivatives with enhanced activity. e3s-conferences.orgresearchgate.net

The morpholine (B109124) moiety contained within the this compound structure is a known pharmacophore in medicinal chemistry. e3s-conferences.orgresearchgate.netresearchgate.nete3s-conferences.org SAR studies on other morpholine-containing compounds have revealed that substitutions on the morpholine ring can significantly impact biological activity. e3s-conferences.orgresearchgate.net

For functionalized derivatives of this compound, a QSAR study would typically involve the following steps:

Generation of a dataset: A series of derivatives with varying substituents would be synthesized and their biological activity measured.

Calculation of molecular descriptors: For each derivative, a range of descriptors would be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed biological activity.

Table 3: Hypothetical QSAR Descriptors for Functionalized this compound Derivatives

Derivative (R-group on N)LogPMolecular WeightDipole Moment (Debye)Predicted Activity (IC₅₀, µM)
-H0.5143.172.110.5
-CH₃0.9157.202.38.2
-C₆H₅2.5219.262.83.1
-C(O)CH₃0.2185.203.55.7

These are illustrative data and a real QSAR study would require experimental validation.

Such a model could then be used to predict the activity of yet-to-be-synthesized derivatives, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

Chemical Derivatization and Functionalization Strategies of the 4 Oxa 7 Azaspiro 2.5 Octan 5 Yl Methanol Core

Selective Modification of the Primary Alcohol Functionality

The primary alcohol (-CH₂OH) is one of the key functional handles for derivatization. To achieve selective modification, the more nucleophilic secondary amine is typically protected first. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which forms a stable carbamate (B1207046) that is resistant to a wide range of reaction conditions but can be readily removed under acidic conditions. cymitquimica.com Once the nitrogen is protected, the primary alcohol can be transformed into a variety of other functional groups.

Key transformations include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to a carboxylic acid using stronger oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or a two-step procedure involving an initial oxidation to the aldehyde followed by a Pinnick oxidation (NaClO₂).

Esterification and Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions like DCC or EDC coupling) yields esters. This allows for the introduction of a wide array of substituents.

Etherification: Conversion of the alcohol to its corresponding alkoxide with a base (e.g., sodium hydride) followed by reaction with an alkyl halide (Williamson ether synthesis) produces ethers, enabling the extension of the molecule's carbon framework.

Conversion to Halides: The alcohol can be converted into an alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. These halides then serve as electrophilic sites for subsequent nucleophilic substitution reactions.

Table 1: Potential Reactions for Modifying the Primary Alcohol This table presents theoretically sound transformations based on standard organic chemistry principles.

Reaction TypeReagentsProduct Functional Group
OxidationDess-Martin Periodinane (DMP), PCCAldehyde
OxidationJones Reagent, KMnO₄Carboxylic Acid
EsterificationAcyl Chloride, PyridineEster
Etherification1. NaH; 2. Alkyl Halide (R-X)Ether
SulfonylationTsCl, PyridineTosylate
HalogenationSOCl₂, PBr₃Alkyl Halide

Functionalization Reactions at the Spirocyclic Nitrogen Atom

The secondary amine within the spirocyclic core is a versatile site for introducing molecular diversity. Its nucleophilicity and basicity allow for a range of functionalization reactions. These modifications can profoundly impact the molecule's physicochemical properties, such as its polarity, basicity (pKa), and ability to form hydrogen bonds, which are critical for target engagement in drug discovery.

Common functionalization strategies include:

N-Acylation/N-Sulfonylation: The nitrogen can readily react with various acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base to form amides and sulfonamides, respectively. This is one of the most common methods for library diversification.

N-Alkylation: Direct alkylation can be achieved using alkyl halides. Reductive amination offers an alternative and often more controlled method, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to form a new tertiary amine.

N-Arylation: The introduction of aryl or heteroaryl groups can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically involves a palladium or copper catalyst.

Table 2: Potential Reactions for Functionalizing the Spirocyclic Nitrogen This table presents theoretically sound transformations based on established synthetic methods.

Reaction TypeReagentsProduct Functional Group
N-AcylationCarboxylic Acid, EDC/HOBtAmide
N-SulfonylationSulfonyl Chloride (R-SO₂Cl), BaseSulfonamide
N-AlkylationAlkyl Halide (R-X), BaseTertiary Amine
Reductive AminationAldehyde/Ketone (R-CHO), NaBH(OAc)₃Tertiary Amine
N-ArylationAryl Halide, Pd or Cu catalyst, BaseN-Aryl Amine

Transformations and Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropane ring is a strained three-membered carbocycle that can undergo a variety of ring-opening reactions, providing access to linear carbon chains with defined stereochemistry. The presence of adjacent heteroatoms (oxygen and nitrogen) classifies it as a donor-acceptor cyclopropane, which enhances its reactivity towards certain reagents. rsc.org The inherent ring strain can be strategically leveraged to introduce complexity and transform the spirocyclic core into different scaffolds.

Key transformations include:

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be activated towards nucleophilic attack. The regiochemistry of the opening is influenced by the stability of the resulting carbocationic intermediate.

Transition-Metal-Catalyzed Reactions: Catalysts based on copper, palladium, rhodium, or nickel can mediate a variety of transformations, including ring-opening reactions with different nucleophiles. For instance, copper(II)/trisoxazoline catalyst systems have been successfully used in asymmetric ring-opening reactions of donor-acceptor cyclopropanes. rsc.org

Hydrogenolysis: Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) can cleave the cyclopropane ring, typically at the least substituted bond, to yield an acyclic product.

The products of these ring-opening reactions can lead to substituted γ-hydroxybutyric acid derivatives or other functionalized linear structures, significantly altering the molecular architecture. rsc.org

Regioselective and Stereoselective Functionalization of the Spiro Frame

The (4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol core contains multiple stereocenters, making the control of stereochemistry in subsequent reactions a critical consideration. The fixed, rigid nature of the spirocyclic system means that existing stereocenters can direct the approach of incoming reagents to one face of the molecule, leading to high levels of diastereoselectivity.

The development of synthetic methods that control both the position (regioselectivity) and the 3D orientation (stereoselectivity) of new functional groups is essential for systematically mapping the chemical space around the scaffold. acs.orgnih.gov For instance, in reactions involving the cyclopropane ring or other parts of the carbon framework, the conformational rigidity imparted by the spiro center will dictate the trajectory of reagent attack. While specific studies on this exact molecule are limited, the principles of substrate-controlled synthesis are directly applicable. Any modification to the core framework would need to be carefully analyzed, likely using advanced NMR techniques, to confirm the relative and absolute stereochemistry of the resulting products. researchgate.net

Building Chemical Libraries and Exploring Chemical Space with this compound

Spirocyclic scaffolds are increasingly recognized as "privileged" structures in drug discovery because their well-defined three-dimensional shapes can lead to improved potency and selectivity, as well as favorable physicochemical properties. researchgate.net The this compound core is an ideal starting point for building chemical libraries intended for high-throughput screening. acs.orgnih.govku.edu

The presence of two orthogonal functional groups—the primary alcohol and the secondary amine—allows for a combinatorial approach to library synthesis. One functional group can be modified while the other is protected, and vice-versa, or both can be derivatized in a stepwise fashion. This dual-point diversification enables a systematic exploration of the chemical space surrounding the rigid core. By varying the substituents at these two points, chemists can fine-tune the molecule's properties to optimize interactions with a biological target. nih.gov Given that the parent 4-oxa-7-azaspiro[2.5]octane core is a validated precursor for pharmaceutically active agents, libraries built from this derivatized scaffold hold significant potential for identifying new lead compounds in a variety of therapeutic areas. google.com

Application of 4 Oxa 7 Azaspiro 2.5 Octan 5 Yl Methanol in the Design and Discovery of Novel Chemical Entities

Strategic Use as a Privileged Scaffold in Drug Discovery Programs

While direct citation of (4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol as a "privileged scaffold" is not prevalent in current literature, its core components—the spirocycle and the oxazolidinone motif—are widely recognized for their roles in the development of bioactive compounds. Privileged scaffolds are molecular frameworks that can serve as ligands for a diverse range of biological targets. nih.gov The concept has evolved to include scaffolds from which multiple bioactive molecules can be derived. nih.gov

Spirocyclic systems are increasingly utilized in medicinal chemistry due to their inherent three-dimensionality. acs.orgbldpharm.com This rigid, non-planar structure can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, when compared to their non-spirocyclic counterparts. rsc.org The defined spatial arrangement of substituents on a spirocyclic core can facilitate more precise interactions with biological targets, potentially leading to increased potency and selectivity. bldpharm.com

The oxazolidinone ring system is a well-established privileged scaffold in its own right, most notably represented by the antibiotic linezolid. nih.govnih.gov This class of compounds has been explored for a wide array of therapeutic applications, including antibacterial, antitubercular, and anticancer agents. nih.gov The fusion of a spirocyclic center with an oxazolidinone-like structure in this compound thus represents a promising strategy for the generation of novel drug candidates with potentially favorable pharmacological profiles.

Role as a Key Synthetic Intermediate for Complex Molecules

The structural motifs present in this compound make it a valuable building block for the synthesis of more complex molecules. The parent compound, 4,7-diazaspiro[2.5]octane, is recognized as an important intermediate in pharmaceutical chemistry. google.com Similarly, related structures like {5-azaspiro[2.5]octan-7-yl}methanol hydrochloride are considered versatile intermediates for the synthesis of various pharmaceutical and agrochemical compounds. smolecule.com

The primary alcohol functional group in this compound provides a reactive handle for further chemical modifications, allowing for the attachment of various substituents and the construction of larger, more complex molecular architectures. This adaptability is crucial in drug discovery, where the systematic modification of a core scaffold is a key strategy for optimizing biological activity and pharmacokinetic properties.

Exploration of Potential Biological Activities (Pre-clinical/Non-clinical)

The scaffold of this compound suggests several potential avenues for the exploration of biological activity, based on the known pharmacology of related structures.

Scaffold for Investigating Antimycobacterial Agents

The oxazolidinone class of antibiotics, which shares a core structural feature with this compound, has demonstrated significant potential in the treatment of mycobacterial infections. nih.gov Linezolid, the first clinically approved oxazolidinone, is effective against drug-resistant Gram-positive bacteria and has been repurposed for treating tuberculosis. nih.gov Furthermore, novel spiropiperazinyl oxazolidinones have shown moderate to good activity against Mycobacterium vaccae, a non-pathogenic model for Mycobacterium tuberculosis, indicating the potential for this class of compounds in anti-tuberculosis drug development. nih.gov Research into pyrazole (B372694) derivatives has also identified scaffolds with activity against both replicating and non-replicating mycobacteria. frontiersin.org The unique spirocyclic nature of this compound could offer a novel framework for the design of new antimycobacterial agents. tamu.edumsptm.org

Derivatives as Potential Anticancer Agents (e.g., TACC3 inhibitors)

While there is no direct evidence linking this compound to TACC3 inhibition, spirocyclic compounds, in general, have been investigated for their anticancer properties. For instance, spirocyclic oxindoles have been explored as potential antitumor agents. rsc.org The development of novel chemical entities with diverse three-dimensional shapes is a key strategy in modern oncology research, and the spirocyclic scaffold of this compound aligns with this approach. Further research would be necessary to explore any potential activity of its derivatives against cancer cell lines and specific targets like TACC3.

Intermediates for Compounds with LRRK2 Kinase Inhibitory Activity

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic risk factor for Parkinson's disease, making LRRK2 a compelling target for therapeutic intervention. nih.gov There is evidence that LRRK2 inhibitors may also have applications in treating other neurodegenerative disorders and inflammatory conditions. nih.govgoogle.com Notably, spirocyclic scaffolds have been incorporated into the design of LRRK2 inhibitors. For example, indazolyl-spiro[2.3]hexane-carbonitrile derivatives have been patented as potent LRRK2 kinase inhibitors. nih.gov The structural similarity of this compound to these bioactive spirocycles suggests its potential as a synthetic intermediate for novel LRRK2 inhibitors.

Prospective Applications in Materials Science and Polymer Chemistry

Currently, there is a lack of published research on the applications of this compound in the fields of materials science and polymer chemistry. However, the bifunctional nature of the molecule, with its reactive hydroxyl group and the potential for modification of the secondary amine, could, in principle, allow for its use as a monomer or a cross-linking agent in the synthesis of novel polymers. The rigid spirocyclic core could impart unique thermal and mechanical properties to such materials. These potential applications remain speculative and would require dedicated investigation.

Future Research Trajectories and Academic Perspectives on 4 Oxa 7 Azaspiro 2.5 Octan 5 Yl Methanol

Development of More Efficient and Sustainable Synthetic Methodologies

The current synthesis of the core 4-oxa-7-azaspiro[2.5]octane scaffold is a multi-step process that, while innovative, offers avenues for improvement in efficiency and sustainability. google.com A known method starts from methyl 1-hydroxy-1-cyclopropanecarboxylate and proceeds through four steps of substitution, hydrogenation, cyclization, and reduction to yield the final spirocycle. google.com While the total yield is reported to be over 50%, future research will aim to enhance this through greener and more efficient processes. google.com

Key areas for future development include:

Process Intensification: The adoption of continuous flow chemistry using microreaction systems could offer a safer, more efficient, and scalable synthesis compared to traditional batch processing. researchgate.net

Solvent Optimization: As demonstrated in the synthesis of other oxa-spirocycles, the choice of solvent is critical. nih.gov Screening a diverse range of green solvents could significantly improve reaction yields and reduce waste, as seen when acetonitrile (B52724) was found to provide a near-quantitative yield in a related iodocyclization reaction. nih.gov

A summary of a current synthetic approach to the core structure is detailed below:

StepStarting MaterialKey ReagentsProductYield
1Methyl 1-hydroxy-1-cyclopropanecarboxylate-Intermediate 1-
2Intermediate 1HydrogenationIntermediate 2-
3Intermediate 2Triethylamine, Methanol (B129727)Intermediate 3 (Cyclization)85%
4Intermediate 3Reduction4-Oxa-7-azaspiro[2.5]octane-
Total >50%

This table is based on the synthetic route described in patent CN106488919A. google.com

Exploration of Novel Reactivity Patterns and Chemical Transformations

(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol is primarily recognized as a pharmaceutical intermediate, with its reactivity centered on the secondary amine and primary alcohol functional groups. google.com These sites serve as handles for diversification in drug discovery programs. Future research will explore novel transformations that go beyond simple functionalization.

The introduction of an oxygen atom into the spirocyclic core, creating an "oxa-spirocycle," significantly alters the molecule's electronic properties and, consequently, its reactivity. nih.gov For instance, the oxygen atom increases the acidity of neighboring carboxylic acid groups and reduces the basicity of nearby amines by approximately one order of magnitude. nih.gov Understanding these electronic effects on the this compound scaffold is a key trajectory. Furthermore, new transformations, such as visible light-mediated photocycloadditions that have been used to create other complex azaspiro compounds, could be adapted to synthesize or further modify this scaffold. nih.govrsc.org

Integration into Advanced Drug Discovery Platforms (e.g., DNA-Encoded Libraries, Fragment-Based Screening)

The demand for structurally complex, F(sp³)-rich molecules has positioned scaffolds like this compound as prime candidates for advanced drug discovery platforms. nih.govrsc.org DNA-Encoded Library (DEL) technology, which involves screening massive collections of compounds individually tagged with a unique DNA barcode, is a particularly promising application. nih.gov

The utility of azaspirocycles in DELs has been demonstrated, where their rigid, three-dimensional nature provides access to unexplored chemical space. nih.govrsc.orgresearchgate.net this compound is an ideal building block for DEL synthesis for several reasons:

Structural Uniqueness: Its rigid, multi-ring structure is underrepresented in typical screening collections.

Defined Exit Vectors: The amine and methanol groups provide clear and reactive points for attaching the molecule to a DNA tag or for further combinatorial diversification.

Favorable Physicochemical Properties: The incorporation of an oxygen atom into the spirocycle has been shown to dramatically improve water solubility and lower lipophilicity, which are highly desirable properties for drug candidates. nih.govrsc.org

Future work will focus on developing robust, on-DNA synthetic methods to incorporate this and related spirocycles into next-generation encoded libraries, enabling the discovery of ligands for challenging biological targets. nih.govresearchgate.net

Mechanistic Deep Dive into Stereoselectivity Control in Spirocyclization

The biological activity of chiral molecules is often dependent on their stereochemistry. For this compound, which contains multiple stereocenters, controlling the stereochemical outcome of its synthesis is paramount. While enantiomerically pure forms of related isomers have been reported, a deep mechanistic understanding of the key spirocyclization step is necessary for predictable and efficient stereocontrol. bldpharm.combldpharm.com

Future academic pursuits will likely involve:

Asymmetric Catalysis: The development of chiral catalysts or auxiliaries to direct the stereochemical course of the ring-forming reaction.

Mechanistic Probes: Using kinetic studies, isotopic labeling, and computational modeling to elucidate the transition state of the spirocyclization. Understanding whether the reaction proceeds through an ionic, radical, or concerted pathway is crucial for designing more selective syntheses.

Substrate Control: Investigating how the stereochemistry of the starting materials influences the final stereochemical outcome of the spirocyclic product.

Achieving mastery over the stereoselective synthesis will be a critical step in unlocking the full therapeutic potential of this molecular scaffold.

Synergistic Approaches Combining Computational and Experimental Research

The complexity of spirocyclic systems necessitates a close collaboration between computational and experimental chemistry. As demonstrated with other oxa-spirocycles, experimental findings on physicochemical properties like pKa and solubility can provide benchmark data for refining computational models. nih.gov

Future research on this compound will benefit from this synergy in several ways:

Property Prediction: Computational tools can predict key drug-like properties, including solubility, lipophilicity, and conformational flexibility, guiding the design of analogues with improved profiles.

Reaction Modeling: Quantum mechanical calculations can model reaction pathways and transition states for the synthesis, particularly the stereodetermining spirocyclization step. researchgate.net This can help rationalize experimental outcomes and predict the effect of different catalysts or reaction conditions.

Virtual Screening: Once incorporated into virtual libraries, the scaffold can be docked against biological targets to prioritize the synthesis of compounds with the highest predicted binding affinity.

The table below illustrates the impact of incorporating an oxygen atom into a spirocyclic framework, a key feature of the title compound, highlighting the type of data that fuels synergistic research.

Compound TypeExample CompoundpKa (Amine Hydrochloride)Property Change
Spirocyclic AmineAzaspiro[3.3]heptane derivative9.7Baseline
Oxa-Spirocyclic Amine Oxa-azaspiro[3.4]octane derivative 8.6 Basicity reduced ~10x

Data adapted from a study on oxa-spirocycles, illustrating the electronic effect of the ring oxygen. nih.gov This interplay between prediction and validation will accelerate the development and application of this compound in modern chemistry and drug discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.